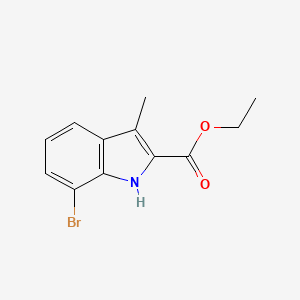

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate

Description

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate is a brominated indole derivative characterized by a methyl group at position 3 and an ethyl ester moiety at position 2 of the indole scaffold. This compound is of significant interest in medicinal chemistry due to the indole core's prevalence in bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYKMQCTMBHXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857392 | |

| Record name | Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-41-2 | |

| Record name | Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate typically involves the bromination of 3-methylindole followed by esterification. One common method includes:

Bromination: 3-methylindole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 7th position.

Esterification: The resulting 7-bromo-3-methylindole is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1H-indole-2-carboxylate.

Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Reduction: Reducing agents like tributyltin hydride.

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

Substitution: Products like 7-azido-3-methyl-1H-indole-2-carboxylate.

Reduction: 3-methyl-1H-indole-2-carboxylate.

Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Biological Activity

Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position and a methyl group at the 3-position of the indole ring, with an ethyl ester at the carboxylic acid group located at the 2-position. Its molecular formula is with a molecular weight of approximately 268.11 g/mol. The presence of halogen substituents often enhances the biological activity of indole derivatives by improving their interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 3.90 µg/mL |

| S. aureus ATCC 43300 (MRSA) | <1 µg/mL | |

| E. coli | Inactive |

The compound demonstrated low MIC values against MRSA, indicating strong antibacterial potential. However, it was found to be inactive against Gram-negative bacteria like E. coli.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Indoles are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several indole derivatives on various cancer cell lines. This compound exhibited significant cytotoxicity against rapidly dividing cancer cells.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 | 8.68 |

| MCF7 | 14.65 |

| HeLa | 9.67 |

The compound exhibited varied IC50 values across different cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Interaction with DNA : Molecular docking studies suggest that it may interact with DNA or RNA structures, disrupting essential cellular processes.

- Induction of Apoptosis : Research indicates that indole derivatives can initiate apoptotic pathways in cancer cells.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate?

The compound is typically synthesized via Fischer indole synthesis or regioselective bromination of ethyl indole-2-carboxylate precursors. For example, bromination at the 7-position can be achieved using brominating agents like (N-bromosuccinimide) under controlled conditions. Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol) are critical steps . The ethyl ester group directs electrophilic substitution to specific positions due to its electron-withdrawing nature.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- -NMR and -NMR : To confirm regiochemistry and substituent positions (e.g., δ 9.45 ppm for indole protons in similar derivatives) .

- LC-MS : For molecular weight verification and purity assessment (e.g., m/z 442 [M+H]) .

- IR spectroscopy : To identify functional groups (e.g., ester C=O stretch at ~1700 cm) .

Q. How does the ethyl ester group influence the compound’s reactivity?

The ethyl ester acts as an electron-withdrawing group , directing electrophilic substitutions (e.g., bromination) to the 5- or 7-position of the indole ring. This is critical for achieving regioselectivity during synthesis .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of ethyl indole-2-carboxylate derivatives?

Regioselectivity depends on substituent effects and reaction conditions . For example:

- Electron-donating groups (e.g., methoxy) favor bromination at the 6-position, while electron-withdrawing groups (e.g., ester) direct it to the 7-position .

- Solvent polarity and temperature can suppress competing pathways. Anhydrous dimethylformamide (DMF) with has been used to optimize yields in similar reactions .

Q. What strategies address data contradictions in NMR analysis of isomeric mixtures?

Q. How can the bromine substituent be leveraged in palladium-catalyzed cross-coupling reactions?

The bromine at the 7-position serves as a leaving group for:

- Suzuki-Miyaura coupling : To introduce aryl/heteroaryl groups using Pd catalysts (e.g., ) and boronic acids .

- Buchwald-Hartwig amination : For installing amine functionalities.

Reaction conditions (e.g., ligand choice, solvent) must be optimized to avoid dehalogenation side reactions .

Q. What in vitro models are suitable for evaluating bioactivity of derivatives?

- Anticancer assays : Use human cell lines (e.g., SiHa cervical cancer cells) with dose-dependent testing (10–80 µg/mL). Adriamycin is a common positive control .

- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.

- Antimicrobial testing : Disk diffusion or MIC (minimum inhibitory concentration) assays against bacterial/fungal strains .

Q. How are intermediates purified to ensure high yields in multi-step syntheses?

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures remove byproducts.

- Column chromatography : Silica gel with gradient elution (e.g., hexane:ethyl acetate) for polar intermediates.

- Distillation : For low-boiling-point solvents or reagents (e.g., DMF removal under reduced pressure) .

Methodological Notes

- Contradiction Analysis : Conflicting NMR data may arise from isomeric mixtures (e.g., 6- vs. 7-bromo derivatives). Use preparative TLC or HPLC for resolution .

- Yield Optimization : For bromination, stoichiometric control of and reaction time minimizes over-bromination .

- Safety Protocols : Follow guidelines for handling brominated compounds (e.g., PPE, fume hoods) as per safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.